6-Fluoro-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
6-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with suitable amination reagents. One common method involves the use of acetamidine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide under controlled conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction quenching, extraction, drying, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-Methyl-6-(trifluoromethyl)pyridin-2-amine
- 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Uniqueness: 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H4F4N2 |
---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) |
InChI Key |
NYYZEWNYFZUOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)F)C(F)(F)F |
Origin of Product |
United States |
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